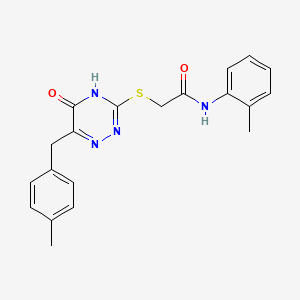

2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide

Description

This compound belongs to the 1,2,4-triazin-3-yl thioacetamide class, characterized by a 5-oxo-4,5-dihydro-1,2,4-triazine core functionalized with a 4-methylbenzyl group at position 6 and an o-tolyl-substituted acetamide moiety via a thioether linkage.

Properties

IUPAC Name |

N-(2-methylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-7-9-15(10-8-13)11-17-19(26)22-20(24-23-17)27-12-18(25)21-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJAYJBBPVORMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule characterized by a triazine core and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its potential applications in medicinal chemistry, including antifungal and antibacterial activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.5 g/mol. The structure includes:

- A triazine ring that serves as a pharmacophore.

- A thioether linkage that enhances reactivity.

- An o-tolyl acetamide moiety that may influence biological interactions.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an antifungal agent and its interactions with various biological targets. The following sections detail specific biological activities and findings from relevant research.

Antifungal Activity

The compound has demonstrated promising antifungal properties, with studies indicating an effective inhibition against various fungal strains. The mechanism of action appears to involve interference with fungal cell wall synthesis and metabolic pathways.

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 12.5 |

| Aspergillus niger | 15.0 |

| Cryptococcus neoformans | 10.0 |

These results suggest that the compound could be developed further as a therapeutic agent against fungal infections.

Antibacterial Activity

In addition to antifungal effects, the compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria. Comparative studies have shown that it may outperform traditional antibiotics in specific cases.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

The antibacterial mechanism may involve disruption of bacterial cell membrane integrity or inhibition of essential enzymes.

Case Studies

-

Antifungal Efficacy Study

A study evaluated the antifungal efficacy of the compound against clinical isolates of Candida albicans. The researchers found that the compound exhibited a dose-dependent response, significantly reducing fungal viability at concentrations above 10 µg/mL. -

Antibacterial Activity Assessment

In another study, the antibacterial properties were tested against multi-drug resistant strains of Staphylococcus aureus. The compound showed a remarkable reduction in bacterial load in vitro, suggesting potential for further development as an alternative treatment for resistant infections.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within microbial cells:

- Enzyme Inhibition: The thioether group may facilitate binding to active sites of enzymes critical for microbial survival.

- Membrane Disruption: The hydrophobic characteristics allow penetration into lipid membranes, leading to compromised cell integrity.

Comparison with Similar Compounds

2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4)

- Structural Differences : Replaces the 4-methylbenzyl group with a methyl group at position 6 and introduces a 2,4-dimethylphenyl acetamide substituent.

Diethyl (((6-(5-Fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonates (80a-f) and Hydrolysis Products (81a-f)

- Structural Differences : Feature a fluoro-trifluoroacetamido-phenyl group at position 6 and phosphonate/phosphate substituents.

- Bioactivity : Compound 81f demonstrated high antioxidant activity, outperforming standard drugs, likely due to electron-withdrawing groups enhancing radical scavenging .

Anticancer-Active Analogs

2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides

- Structural Differences : Replace the acetamide with a benzenesulfonamide group and introduce a 4-chloro-2-alkylthio substituent.

- Bioactivity : These derivatives showed potent anticancer activity via apoptosis induction. QSAR studies revealed that electron-withdrawing groups (e.g., Cl) enhance cytotoxicity .

N-(5-Oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides

- Structural Differences : Retain the triazine core but lack the thioacetamide bridge.

Heterocyclic Hybrids

Quinazolinone-Thioacetamides (Compounds 5–10 in )

- Structural Differences: Replace the triazine core with a quinazolinone ring and incorporate sulfamoylphenyl groups.

Physicochemical Data :

Compound Substituent Yield (%) Melting Point (°C) 5 Phenyl 87 269.0 6 2-Tolyl 80 251.5 8 4-Tolyl 91 315.5

Key Research Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., F, Cl, CF₃) enhance bioactivity in triazine derivatives by modulating electronic density and interaction with biological targets .

- Lipophilic groups (e.g., methylbenzyl, tolyl) improve pharmacokinetic properties but may reduce aqueous solubility .

Synthetic Feasibility :

- Triazine-thioacetamides are typically synthesized via nucleophilic substitution between thiol-containing triazines and halogenated acetamides, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.